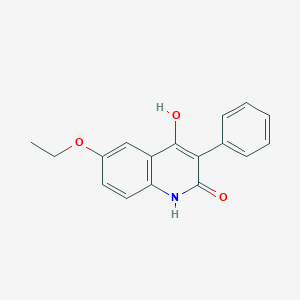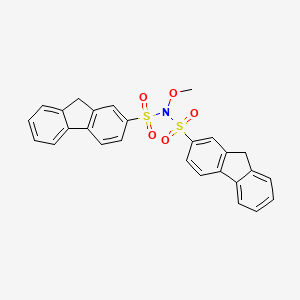![molecular formula C23H18BrN3O4 B11069487 N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide](/img/structure/B11069487.png)
N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and chemical biology. The presence of the oxadiazole ring and the brominated phenyl group contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Coupling Reaction: The final step involves the coupling of the brominated oxadiazole derivative with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the oxadiazole ring can yield amine derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide or ammonia under basic conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a potential therapeutic agent due to its biological activity against certain diseases.
Material Science: As a building block for the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: As a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring and the brominated phenyl group may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- N-{2-[5-(2-chloro-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide
- N-{2-[5-(2-fluoro-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide
Comparison:
- Uniqueness: The presence of the bromine atom in N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide distinguishes it from its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can lead to variations in biological activity and chemical reactivity.
- Biological Activity: The brominated compound may exhibit different binding affinities and selectivities compared to its chloro and fluoro counterparts, potentially leading to unique therapeutic effects.
Properties
Molecular Formula |
C23H18BrN3O4 |
|---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
N-[2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C23H18BrN3O4/c1-29-15-7-5-6-14(12-15)21(28)25-20-9-4-3-8-17(20)22-26-27-23(31-22)18-13-16(30-2)10-11-19(18)24/h3-13H,1-2H3,(H,25,28) |
InChI Key |
SDUUZWRDRVHSJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2=NN=C(O2)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B11069413.png)
![1,1'-{3-[(4-methylphenyl)sulfonyl]propane-1,2-diyl}bis(3,5-dichloro-1H-1,2,4-triazole)](/img/structure/B11069415.png)

![4-chloro-5-[4-(cyclohexylcarbonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B11069423.png)
![1-(3-Fluorophenyl)-3-{4-[4-(phenylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11069424.png)
![2-(3-Methylbutoxy)-5-[(2-phenoxyethyl)sulfamoyl]benzamide](/img/structure/B11069429.png)

![4-cyclohexyl-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11069441.png)
![2-[(4E)-4-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11069449.png)

![2-[(cyclohexylcarbonyl)amino]-N-(2,4-dichlorophenyl)benzamide](/img/structure/B11069462.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-1-(dimethylamino)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11069465.png)

![methyl 2-chloro-5-{[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B11069480.png)
